6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

TRPV1 antagonist Solubility Pharmacokinetics

6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine (CAS 31887-92-0) is a saturated bicyclic heterocycle comprising a fused pyrimidine and azepine ring system. It serves as a core building block for synthesizing potent TRPV1 antagonists and selective 5-HT2C receptor agonists.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 31887-92-0
Cat. No. B1344283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
CAS31887-92-0
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CNCCC2=NC=NC=C21
InChIInChI=1S/C8H11N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h5-6,9H,1-4H2
InChIKeyGSBPAKVXTRJZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine (CAS 31887-92-0): A Versatile Bicyclic Scaffold for TRPV1 and 5-HT2C Drug Discovery


6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine (CAS 31887-92-0) is a saturated bicyclic heterocycle comprising a fused pyrimidine and azepine ring system. It serves as a core building block for synthesizing potent TRPV1 antagonists [1] and selective 5-HT2C receptor agonists [2]. The scaffold acts as a bioisosteric replacement for the piperazine-urea motif, offering improved pharmacokinetic properties and avoiding metabolic liabilities associated with related pyridopyrimidine cores.

Why 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine Cannot Be Replaced by Simple Piperazine-Ureas or Pyridopyrimidine Cores


Generic substitution of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine with other heterocyclic building blocks fails because the scaffold's unique geometry and electronic profile are critical for activity. While piperazine-ureas suffer from rapid clearance (rat CL = 3.1 L/kg/h) and poor solubility (pH 2 = 5 µg/mL), the pyrimidoazepine core enables compounds with significantly improved pharmacokinetics (rat CL = 0.7 L/kg/h) and solubility (pH 2 ≥ 237 µg/mL) [1]. Furthermore, the tetrahydro-pyrimidoazepine avoids the oxidation-prone pyridopyrimidine core, which can form potentially toxic pyridinium species [2].

Quantitative Differentiation of 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine Against Its Closest Comparators


Aqueous Solubility and Rat Pharmacokinetics: Pyrimidoazepine Derivative 13 vs. Piperazine-Urea Lead Compound 1

A 1,2-diamino-ethane-substituted pyrimidoazepine derivative (compound 13) demonstrated a 47-fold improvement in aqueous solubility at pH 2 (≥237 µg/mL) compared to the piperazine-urea lead compound 1 (5 µg/mL). In fasted-state simulated intestinal fluid (SIF), solubility increased 22-fold (11 µg/mL vs 0.5 µg/mL). Rat pharmacokinetics showed a 4.4-fold reduction in clearance (CL = 0.7 L/kg/h vs 3.1 L/kg/h) [1].

TRPV1 antagonist Solubility Pharmacokinetics

Metabolic Stability: Avoidance of Pyridinium Oxidation Pathway vs. Tetrahydro-pyridopyrimidine Core

The tetrahydro-pyridopyrimidine core was found to be susceptible to oxidation, forming a potentially toxic pyridinium species. In contrast, the tetrahydro-pyrimidoazepine scaffold, designed as a direct replacement, eliminates this metabolic liability, as noted in the discovery of TRPV1 antagonists [1]. While direct quantitative oxidation rates are not provided, the pyrimidoazepine core was specifically selected to circumvent this safety concern.

TRPV1 antagonist Metabolic stability Toxicity

5-HT2C Receptor Selectivity: Pyrimidoazepine-Derived PF-4479745 vs. 5-HT2A and 5-HT2B

The pyrimidoazepine-derived compound PF-4479745 (PF-04479745) exhibits a 24-fold selectivity for 5-HT2C (Ki = 15 nM) over 5-HT2A (Ki = 360 nM) and 4.5-fold over 5-HT2B (Ki = 67 nM). Functional agonism was undetectable at 5-HT2A and 5-HT2B in tissue-based assays [1]. This selectivity profile is superior to many earlier 5-HT2C agonists and is critical for avoiding valvulopathy and hallucinogenic side effects.

5-HT2C agonist Selectivity CNS drug discovery

In Vivo Efficacy: Pyrimidoazepine Derivative 13 in Carrageenan-Induced Thermal Hyperalgesia Model

Compound 13, a pyrimidoazepine derivative, demonstrated significant reversal of carrageenan-induced thermal hyperalgesia in rats at oral doses of 5 and 30 mg/kg. This in vivo efficacy, combined with its improved PK profile, represents a clear advancement over the piperazine-urea lead series, which struggled with poor oral bioavailability [1].

TRPV1 antagonist In vivo efficacy Pain model

Synthetic Versatility: Multi-Position Functionalization vs. Piperazine-Urea Scaffold

The 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine scaffold allows functionalization at four distinct positions (2, 4, 7, and 9), enabling rapid exploration of structure-activity relationships. In contrast, the piperazine-urea scaffold offers fewer diversification points. This versatility is evidenced by the successful optimization of both TRPV1 antagonists and 5-HT2C agonists from the same core [1][2].

Medicinal chemistry Scaffold diversification SAR

Commercial Availability and Purity: 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine vs. Unsaturated Analog

The saturated scaffold (CAS 31887-92-0) is commercially available with a minimum purity of 95% from multiple suppliers, whereas the unsaturated 5H-pyrimido[4,5-d]azepine (CAS 32881-49-5) is less commonly stocked and often requires custom synthesis. The tetrahydro configuration also provides improved chemical stability during storage and handling .

Building block Purity Procurement

Optimal Procurement and Research Applications for 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine


TRPV1 Antagonist Lead Optimization for Pain and Inflammatory Disorders

Procure 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine as a starting scaffold for synthesizing novel TRPV1 antagonists with improved solubility and oral bioavailability. The scaffold's demonstrated ability to reduce clearance (rat CL 0.7 L/kg/h) and enhance aqueous solubility (pH 2 ≥ 237 µg/mL) makes it ideal for optimizing leads for chronic pain, migraine, and inflammatory conditions [1].

Selective 5-HT2C Agonist Development for Obesity and Urinary Incontinence

Use this building block to develop selective 5-HT2C receptor agonists. Derivatives like PF-4479745 exhibit 24-fold selectivity over 5-HT2A (Ki 15 nM vs 360 nM) and no functional agonism at 5-HT2B, addressing the critical safety requirement for CNS-penetrant therapeutics targeting obesity, stress urinary incontinence, and related disorders [1][2].

Bioisosteric Replacement of Piperazine-Urea in Kinase and GPCR Programs

Replace metabolically labile piperazine-urea motifs with the pyrimidoazepine core in kinase or GPCR inhibitor programs. The scaffold's bioisosteric equivalence, combined with superior metabolic stability and multi-vector diversification, accelerates hit-to-lead progression and enhances intellectual property positioning [1].

Focused Library Synthesis for CNS Drug Discovery

Leverage the scaffold's four diversification points (C2, C4, N7, C9) to generate focused compound libraries for CNS targets. The core's proven ability to deliver CNS-penetrant, selective compounds makes it a strategic choice for phenotypic screening and target-based approaches in neuropsychiatric and metabolic disease research [1][2].

Quote Request

Request a Quote for 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.